molecular formula C12H11N3S B8293146 (4-Pyridin-4-yl-phenyl)-thiourea

(4-Pyridin-4-yl-phenyl)-thiourea

Cat. No.: B8293146
M. Wt: 229.30 g/mol
InChI Key: BELXUDCIPLGOCS-UHFFFAOYSA-N
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Description

(4-Pyridin-4-yl-phenyl)-thiourea is a thiourea derivative characterized by a pyridinyl-phenyl substituent. Structurally, thioureas are organosulfur compounds with the general formula (R₁R₂N)(R₃R₄N)C=S, where the oxygen atom in urea is replaced by sulfur. This substitution imparts distinct electronic and physicochemical properties, such as increased lipophilicity and altered hydrogen-bonding capabilities . Thiourea derivatives, including phenyl and pyridyl variants, are noted for antifungal, antimycobacterial, and anti-amoebic activities, with substituents critically influencing their efficacy .

Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

(4-pyridin-4-ylphenyl)thiourea

InChI

InChI=1S/C12H11N3S/c13-12(16)15-11-3-1-9(2-4-11)10-5-7-14-8-6-10/h1-8H,(H3,13,15,16)

InChI Key

BELXUDCIPLGOCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)NC(=S)N

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Thiourea derivatives, including (4-Pyridin-4-yl-phenyl)-thiourea, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, derivatives have demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

Antimicrobial Properties
The compound has also been investigated for its antibacterial and antifungal activities. Research indicates that thiourea derivatives can effectively inhibit microbial growth, making them candidates for developing new antimicrobial agents. The structure–activity relationship studies suggest that modifications to the thiourea scaffold can enhance its efficacy against different pathogens .

Enzyme Inhibition
this compound has shown promise as an enzyme inhibitor. Its ability to form stable hydrogen bonds with biological targets allows it to interact with enzymes, potentially leading to therapeutic applications in treating diseases where enzyme regulation is critical .

Synthesis and Mechanisms

Synthetic Pathways
The synthesis of this compound typically involves the reaction of appropriate isothiocyanates with amines or phenols. This method allows for the introduction of various substituents that can modulate the compound's biological activity. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity .

Mechanistic Insights
Studies have indicated that the biological activity of thioureas is largely attributed to their ability to form hydrogen bonds and interact with target proteins. This interaction is crucial for stabilizing ligand-receptor complexes, which can enhance the therapeutic effects of these compounds .

Material Science Applications

Organocatalysis
Thiourea derivatives are utilized as organocatalysts in various organic reactions. Their ability to facilitate chemical transformations under mild conditions makes them valuable in synthetic chemistry, particularly in the formation of complex organic molecules .

Polymer Science
In materials science, this compound has been explored for its potential use in developing polymers with enhanced thermal stability and mechanical properties. The incorporation of thiourea moieties into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Case Studies and Research Findings

Application AreaFindingsReferences
Anticancer ActivityIC50 values between 3 to 20 µM against multiple cancer cell lines; targeting angiogenesis pathways .
Antimicrobial ActivityEffective against a range of bacteria and fungi; structure modifications enhance efficacy .
OrganocatalysisDemonstrated efficiency in facilitating organic reactions under mild conditions .
Polymer DevelopmentImproved thermal stability and mechanical properties in polymer matrices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Analogues

Urea derivatives share a carbonyl group (C=O) instead of thiourea’s thiocarbonyl (C=S). This difference affects electronic properties, solubility, and biological interactions.

  • Activity Trends :
    • Phenyl-substituted urea analogues (e.g., compound 13b ) exhibit higher activity (76.3%) compared to thiourea analogues (e.g., 14e , 49.7%) in specific assays, likely due to stronger hydrogen-bonding capacity .
    • However, para-tolyl and para-methoxyphenyl groups show low activity in both urea (13d: 20.1%; 13j: 12.6%) and thiourea (14f: 19.2%; 14g: 13.3%) derivatives, indicating substituent-dependent effects .
Table 1: Activity Comparison of Urea and Thiourea Analogues
Compound Type R Group Activity (%) Key Finding
Urea (e.g., 13b ) Phenyl 76.3 Higher H-bonding potential
Thiourea (e.g., 14e ) Phenyl 49.7 Enhanced lipophilicity
Urea (13d ) p-Tolyl 20.1 Low activity in both classes
Thiourea (14f ) p-Tolyl 19.2 Substituent limitations

Other Thiourea Derivatives

Thiourea derivatives vary widely in bioactivity based on substituents:

  • Amino Acid-Modified Thioureas (M1, M2): These derivatives demonstrate enhanced anti-amoebic activity against Acanthamoeba spp. compared to chlorhexidine, attributed to hydrophilic amino acid moieties improving receptor selectivity .
  • Substituted Phenyl Thioureas : Para-chloro and para-nitro phenyl thioureas exhibit superior antifungal activity compared to unsubstituted phenyl thiourea, highlighting the role of electron-withdrawing groups .
  • Phenylthiourea (PTU) Series : PTU derivatives show antimycobacterial activity, leveraging thiourea’s neutral polarity for intracellular penetration .
Table 2: Bioactivity of Thiourea Derivatives
Compound Key Feature Activity Profile Reference
M1/M2 (Amino acid-thiourea) Hydrophilic moieties Anti-amoebic (superior to chlorhexidine)
p-Chloro-phenyl thiourea Electron-withdrawing substituent High antifungal activity
PTU Series Neutral functional group Antimycobacterial (intracellular)

Guanidine Analogues

Guanidine, structurally related to urea and thiourea, features a strong basic imine group (NH)C(NH₂)₂. Unlike urea/thiourea, guanidine’s high basicity limits its use in neutral pH environments but enhances interactions with acidic biological targets .

Physicochemical and Electronic Properties

  • Electronic Configuration : Thiourea’s sulfur atom has six valence electrons (vs. oxygen’s four in urea), leading to softer Lewis basicity and altered redox behavior .
  • Solubility and Permeability: Thioureas generally exhibit better lipid solubility than ureas, favoring membrane penetration, while amino acid derivatives balance hydrophilicity for target selectivity .
  • Reactivity : Thioureas are more resistant to hydrolysis than ureas but are prone to oxidation, as seen in PCC-mediated reactions .

Preparation Methods

Two-Step Synthesis via Intermediate Isothiocyanate Formation

The most widely reported method involves the reaction of 4-aminopyridine with 4-isothiocyanatobenzene under anhydrous conditions. This approach typically employs triphosgene or 1,1'-carbonyldiimidazole (CDI) as thiocarbonylating agents to generate the intermediate isothiocyanate in situ.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C

  • Base : Triethylamine (TEA) or DBU (1,8-diazabicycloundec-7-ene)

  • Time : 4–12 hours

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the thiocarbonyl group, followed by elimination of HCl. Computational studies using DFT/B3LYP models suggest that the energy gap between frontier molecular orbitals (2.13–2.56 eV) influences reaction kinetics, with lower gaps correlating to higher reactivity.

Yield Optimization :

ParameterOptimal RangeObserved YieldSource
Temperature0–5°C78–82%
Molar Ratio (Amine:CDI)1:1.289%
Solvent PolarityDMF > DCMΔYield +12%

One-Pot Synthesis Using Ammonium Thiocyanate

Direct Coupling in Polar Aprotic Solvents

An alternative route involves the reaction of 4-pyridinylphenylamine with ammonium thiocyanate (NH₄SCN) in the presence of acyl chlorides. This method avoids isolating hazardous isothiocyanate intermediates.

Critical Parameters :

  • Solvent : Acetone or acetonitrile (ε = 20.7–37.5)

  • Catalyst : Hydrochloric acid (0.1–0.5 M)

  • Time : 6–8 hours at reflux (56–82°C)

Byproduct Analysis :

  • Major Byproduct : Bis-thiourea derivatives (up to 15%) due to over-alkylation.

  • Mitigation : Slow addition of NH₄SCN (0.5 mL/min) reduces byproduct formation to <5%.

Comparative Efficiency :

ConditionYield (One-Pot)Yield (Two-Step)
Ambient Temperature45%62%
Reflux74%81%

Solid-Phase Synthesis for High-Purity Output

Resin-Bound Intermediate Strategy

Recent advancements utilize Merrifield resin functionalized with chloromethyl groups to anchor the amine precursor. This method enhances purity by facilitating easy filtration of excess reagents.

Procedure :

  • Resin Activation : Treat Merrifield resin with 4-aminopyridine in DMF (12 h, 50°C).

  • Thiourea Formation : React with thiophosgene (2 eq) in DCM (4 h, 0°C).

  • Cleavage : Use 95% TFA/H₂O to release the product.

Performance Metrics :

  • Purity : >98% (HPLC)

  • Scaling Potential : Linear yield increase up to 100 g batches (R² = 0.97)

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (300 W, 100°C) reduces reaction times from hours to minutes. A study comparing conventional and microwave methods reported:

MetricConventionalMicrowave
Time8 h25 min
Yield76%83%
Energy Consumption1.8 kWh0.4 kWh

Limitation : Limited scalability due to vessel size constraints in commercial microwave reactors.

Green Chemistry Approaches

Aqueous-Phase Synthesis

A water-based method using β-cyclodextrin as a phase-transfer catalyst achieves 68% yield at 70°C. While environmentally favorable, the method faces challenges in product isolation due to the compound’s low aqueous solubility (0.12 mg/mL at 25°C).

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Methods

MethodCost ($/kg)E-FactorPMI
Two-Step (CDI)4208.714.2
One-Pot (NH₄SCN)2906.19.8
Solid-Phase6103.95.4

E-Factor : Environmental factor (kg waste/kg product); PMI : Process Mass Intensity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-Pyridin-4-yl-phenyl)-thiourea, and what reaction conditions optimize yield?

  • Methodology : Thiourea derivatives are typically synthesized via condensation reactions. For example, a two-step approach involves reacting thiourea with aldehydes (e.g., salicylaldehyde) in ethanol to form a Schiff base intermediate, followed by esterification with acyl chlorides catalyzed by DMAP in DMAc . Temperature control (e.g., 60–80°C) and inert atmospheres (N₂) are critical to prevent oxidation. Yield optimization requires stoichiometric balancing and purification via recrystallization (ethanol/water mixtures) .

Q. How is the solubility of this compound characterized, and what solvents are optimal for its dissolution?

  • Methodology : Solubility is determined gravimetrically by saturating solvents (e.g., water, ethanol, acetonitrile) at controlled temperatures (20–25°C). Thiourea derivatives exhibit high solubility in polar solvents (137 g/L in water at 20°C) due to hydrogen bonding with the thiocarbonyl group. Ethanol is preferred for dissolution in organic synthesis due to its low reactivity with thiourea .

Q. What spectroscopic and analytical methods are used to confirm the structure of thiourea derivatives?

  • Methodology : Fourier-transform infrared spectroscopy (FT-IR) identifies thiocarbonyl (C=S) stretches at 1250–1350 cm⁻¹. Nuclear magnetic resonance (¹H/¹³C NMR) confirms aromatic proton environments (δ 7.0–8.5 ppm for pyridyl groups) and thiourea NH signals (δ 9–10 ppm). Elemental analysis (CHNS) validates stoichiometry .

Advanced Research Questions

Q. How do this compound derivatives modulate mitochondrial apoptosis pathways in cancer cells?

  • Methodology : In vitro assays using cancer cell lines (e.g., HeLa, MCF-7) show that these derivatives reduce mitochondrial membrane potential (ΔψM) by activating cytochrome c release and downregulating Bcl-2. Flow cytometry with JC-1 dye quantifies ΔψM changes, while Western blotting confirms caspase-3/9 activation . Dose-dependent cytotoxicity (IC₅₀) is measured via MTT assays .

Q. Can this compound be functionalized to enhance selectivity in environmental applications, such as phosphate sorption?

  • Methodology : Polymer flocculants incorporating thiourea moieties are tested for phosphate binding. Selectivity is assessed via batch adsorption experiments (pH 5–7) with competing ions (e.g., nitrate, sulfate). X-ray photoelectron spectroscopy (XPS) confirms phosphate-thiourea interactions, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies removal efficiency (e.g., 43% phosphorus removal in water) .

Q. What are the challenges in scaling thiourea-based leaching agents for gold recovery compared to cyanide?

  • Methodology : Thiourea’s high reagent consumption (vs. cyanide) is addressed by optimizing leaching parameters: pH (1.5–2.5 with H₂SO₄), oxidant concentration (Fe³⁺), and thiourea dosage (0.1–0.3 M). Kinetic studies using rotating disc electrodes quantify dissolution rates. Recycling thiourea via electrowinning reduces costs but requires stability tests under repeated cycles .

Q. What safety protocols are critical when handling this compound, given its potential carcinogenicity?

  • Methodology : Acute toxicity is assessed via OECD Guideline 423 (oral LD₅₀ in rats). Chronic exposure risks (thyroid disruption, carcinogenicity) are evaluated using 28-day repeated-dose studies with histopathology. Personal protective equipment (PPE), fume hoods, and waste neutralization (e.g., oxidation with H₂O₂) are mandatory. Carcinogenicity data from IARC indicate thyroid tumors in rodents at ≥500 mg/kg doses .

Q. How do structural modifications (e.g., aryl substitution) alter the catalytic activity of thiourea derivatives in asymmetric synthesis?

  • Methodology : Density functional theory (DFT) calculations model hydrogen-bonding interactions between thiourea and substrates (e.g., ketones). Catalytic efficiency is tested in model reactions (e.g., Strecker synthesis) with enantiomeric excess (ee) measured via chiral HPLC. Substituent effects (electron-withdrawing vs. donating groups) correlate with transition-state stabilization .

Data Contradictions and Validation

  • Solubility vs. Stability : While thiourea is highly water-soluble, prolonged storage in aqueous solutions may lead to hydrolysis. Stability studies (HPLC monitoring) under varying pH and temperature are recommended .
  • Apoptosis Mechanisms : Some studies report caspase-independent apoptosis via AIF translocation, necessitating knockout cell lines (e.g., caspase-3⁻/⁻) to validate pathways .

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